N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as FIPI, is a small molecule inhibitor that has gained attention in scientific research due to its potential applications in the field of lipid signaling. FIPI is a selective inhibitor of phospholipase D (PLD), an enzyme that is involved in the regulation of various cellular processes such as vesicular trafficking, membrane fusion, and signal transduction.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Furan and Isoxazole Derivatives
Insensitivity and Detonation Performance of Energetic Materials : A study by Yu et al. (2017) detailed the synthesis of insensitive energetic materials based on the combination of 1,2,5- and 1,2,4-oxadiazole rings. The materials demonstrated moderate thermal stabilities and superior detonation performance compared to TNT, highlighting the structural importance of furan and isoxazole rings in designing explosives with enhanced safety and effectiveness (Yu et al., 2017).
Antimicrobial Activity : Research on the antimicrobial properties of isoxazole-substituted 1,3,4-oxadiazoles by Marri et al. (2018) revealed that certain derivatives exhibited good activity against bacterial and fungal strains. This study underscores the potential of isoxazole derivatives in the development of new antimicrobial agents (Marri et al., 2018).
Herbicidal Activities : Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives and assessed their herbicidal activities against upland field plants. The study found that compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group exhibited potent herbicidal activity, indicating the potential agricultural applications of such compounds (Kai et al., 1998).
Neuroprotection and Pharmacological Evaluation : A novel class of amino acid antagonists at non-N-methyl-D-aspartic acid excitatory amino acid receptors, utilizing isoxazole amino acid as a lead, was developed by Krogsgaard‐Larsen et al. (1991). These compounds showed no affinity for NMDA receptor complex but were potent inhibitors at AMPA receptors, offering insights into the design of neuroprotective and pharmacological agents (Krogsgaard‐Larsen et al., 1991).
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-5-2-3-6-14(12)22-11-17(20)18-10-13-9-16(23-19-13)15-7-4-8-21-15/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDXUTCVNMNJPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.